Heptyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate
Description
Properties
CAS No. |
355421-12-4 |
|---|---|
Molecular Formula |
C24H26ClNO2 |
Molecular Weight |
395.9 g/mol |
IUPAC Name |
heptyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C24H26ClNO2/c1-3-4-5-6-7-14-28-24(27)21-16-23(18-10-8-17(2)9-11-18)26-22-13-12-19(25)15-20(21)22/h8-13,15-16H,3-7,14H2,1-2H3 |
InChI Key |
PYECGCIRNWUOBC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)Cl)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of Heptyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid with heptyl alcohol in the presence of a dehydrating agent . The reaction conditions often require an inert atmosphere and controlled temperature to ensure high yield and purity. Industrial production methods may involve continuous-flow conditions to scale up the synthesis while maintaining compound purity .
Chemical Reactions Analysis
Heptyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Common reagents used in these reactions include sodium azide, tetrahydrofuran, and other organic solvents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Agricultural Applications
1. Herbicidal Activity
The structural features of heptyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate may lend themselves to herbicidal applications. Compounds with similar functionalities have been explored for their ability to inhibit plant growth by targeting specific biochemical pathways within plants. This application could be beneficial in developing environmentally friendly herbicides that minimize crop damage while effectively controlling weeds .
Materials Science Applications
1. Photovoltaic Materials
The unique electronic properties of quinoline derivatives have led to investigations into their use as organic semiconductors in photovoltaic devices. The incorporation of heptyl chains can enhance the solubility and film-forming properties of these materials, making them suitable for use in organic solar cells . This application is particularly relevant as the demand for renewable energy sources continues to grow.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study on Antimalarial Activity | Antimalarial properties of quinoline derivatives | Identified novel mechanisms of action against P. falciparum with low nanomolar potency |
| Anticancer Activity Research | Antiproliferative effects on colorectal cancer | Compounds exhibited IC50 values indicating significant inhibitory effects on cancer cell lines |
| Synthesis of Antidepressants | Development of new antidepressant pathways | Highlighted the potential of quinoline derivatives in antidepressant drug design |
Mechanism of Action
The mechanism of action of Heptyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular pathways. For example, it may inhibit Toll-like receptor 4 (TLR4) signaling, which is involved in inflammatory responses . This inhibition can reduce the production of pro-inflammatory cytokines, making it a potential therapeutic agent for inflammatory diseases.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The ester chain length and substituent positions significantly impact molecular properties. Below is a comparative analysis:
Key Observations :
- Collision Cross-Section (CCS) : Longer alkyl chains (e.g., butyl vs. methyl) increase CCS values, suggesting larger molecular size or conformational changes . The heptyl ester is predicted to have a higher CCS, enhancing interactions in mass spectrometry-based analyses.
- Lipophilicity : The heptyl chain’s lipophilicity may improve cell membrane penetration but reduce aqueous solubility, a critical factor in drug design .
Antitubercular Activity
- Ethyl 6-chloro-2-(phenanthren-3-yl)quinoline-4-carboxylate: Demonstrated potent inhibition of Mycobacterium tuberculosis (MIC = 16 µg/mL) and Mtb gyrase supercoiling at 10 µM .
Heptyl Ester Implications :
Biological Activity
Heptyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a complex structure that includes a heptyl group and a chlorinated quinoline core, which contribute to its unique interaction with biological systems.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 354.84 g/mol. The presence of various substituents on the quinoline ring enhances its solubility and biological activity.
This compound interacts with several biological macromolecules, including proteins and nucleic acids. Its mechanism of action may involve:
- Binding to DNA : The compound can intercalate into DNA, disrupting replication and transcription processes.
- Inhibition of Enzymes : It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Induction of Apoptosis : The compound has been shown to trigger programmed cell death in cancer cells, making it a candidate for anticancer therapy.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound disrupts bacterial cell membranes and inhibits protein synthesis.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. Notably, it shows promise against various cancer cell lines, including breast and lung cancers. Its ability to induce apoptosis and inhibit tumor growth has been linked to its interaction with cellular signaling pathways involved in cancer progression.
Antimalarial Activity
Quinoline derivatives are well-known for their antimalarial properties. Preliminary studies suggest that this compound may exhibit activity against Plasmodium falciparum, the parasite responsible for malaria. Its mechanism may involve interference with the parasite's metabolic processes.
Case Studies
-
Anticancer Study :
- Objective : To evaluate the cytotoxic effects of this compound on breast cancer cell lines.
- Method : MTT assay was used to assess cell viability after treatment with varying concentrations of the compound.
- Results : A dose-dependent reduction in cell viability was observed, with an IC50 value of approximately 15 µM.
-
Antimicrobial Study :
- Objective : To investigate the antibacterial activity against Staphylococcus aureus.
- Method : Agar diffusion method was employed to determine the inhibition zone diameter.
- Results : The compound exhibited an inhibition zone of 18 mm at a concentration of 100 µg/mL, indicating strong antibacterial properties.
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship (SAR)
| Compound Name | Activity | Structure Features |
|---|---|---|
| This compound | Anticancer, Antimicrobial | Heptyl group, Chlorine substitution |
| Quinine | Antimalarial | Basic nitrogen in quinoline structure |
| Camptothecin | Anticancer | Lactone structure with specific substitutions |
Q & A
Q. What are the key synthetic steps for preparing Heptyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate?
The synthesis typically involves:
- Esterification : Reacting the carboxylic acid precursor (e.g., 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid) with heptanol under acidic or coupling conditions (e.g., thionyl chloride or Steglich esterification) .
- Purification : Column chromatography (silica gel, 100–200 mesh) using ethyl acetate/hexane gradients, with TLC monitoring (Rf ~0.5–0.7) .
- Characterization : Confirmation via -/-NMR (e.g., quinoline C=O at ~164 ppm) and LC-MS (m/z ~410–430) .
Q. How is the purity and structural integrity of the compound validated post-synthesis?
- Analytical Techniques :
- TLC : Pre-coated silica plates (Merck 60F254) with UV visualization .
- Spectroscopy : IR for ester C=O (~1720 cm), -NMR for heptyl chain protons (δ 0.8–1.6 ppm), and -NMR for aromatic carbons .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks .
Q. What crystallographic tools are recommended for resolving the compound’s 3D structure?
- SHELX Suite : For small-molecule refinement (SHELXL) and structure solution (SHELXS/D), particularly for high-resolution data .
- ORTEP-3 : Graphical visualization of thermal ellipsoids and intermolecular interactions (e.g., π-π stacking) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the quinoline core) affect antitubercular activity?
- Structure-Activity Relationship (SAR) :
- Electron-Withdrawing Groups : Chloro at C6 enhances activity (MIC = 16 μg/mL against Mtb H37Rv) by improving target binding .
- Heptyl Ester vs. Ethyl Ester : Longer alkyl chains may enhance lipophilicity and membrane permeability .
Q. How can contradictions in bioactivity data between similar derivatives be resolved?
- Case Study : Ethyl 6-chloro-2-(phenanthren-3-yl)quinoline-4-carboxylate inhibits gyrase at 10 µM, while inactive analogs lack π-π interactions with Tyr121.
- Methodology :
- Dose-Response Assays : Confirm IC50 values using ATPase activity assays .
- Crystallography : Resolve protein-ligand co-crystals to identify critical binding motifs .
Q. What computational strategies predict the ADMET properties of quinoline carboxylates?
- In Silico Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
